1-N-cyclopropyl-1-N'-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide
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Overview
Description
1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide is a complex organic compound that features a cyclopropyl group, an isoquinoline moiety, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of isoquinoline derivatives, which can be synthesized using methods such as the Pomeranz-Fritsch reaction, involving aromatic aldehydes and aminoacetals under acidic conditions . The cyclobutane ring can be introduced through cycloaddition reactions, utilizing alkoxy-activated cyclobutane-1,1-dicarboxylates . The final step involves coupling the cyclopropyl group to the isoquinoline-cyclobutane intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline analogs: These compounds share the isoquinoline moiety and exhibit diverse biological activities.
Cyclopropane-1,1-dicarboxamide derivatives: These compounds have similar structural features and are studied for their biological activities.
Uniqueness
1-N-cyclopropyl-1-N’-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide is unique due to its combination of a cyclopropyl group, an isoquinoline moiety, and a cyclobutane ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-N-cyclopropyl-1-N'-isoquinolin-5-ylcyclobutane-1,1-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-16(20-13-5-6-13)18(8-2-9-18)17(23)21-15-4-1-3-12-11-19-10-7-14(12)15/h1,3-4,7,10-11,13H,2,5-6,8-9H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMOMYCHXRJXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NC2CC2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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